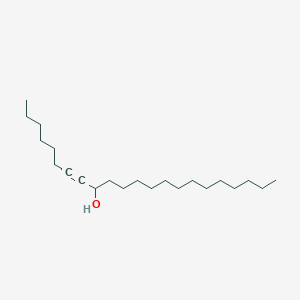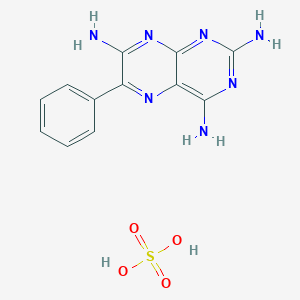
6-Phenylpteridine-2,4,7-triamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpteridine-2,4,7-triamine involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,7-triamino-6-phenylpteridine with sulfuric acid. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of 6-Phenylpteridine-2,4,7-triamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylpteridine-2,4,7-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the amino groups, leading to different derivatives.
Substitution: The amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine derivatives with different oxidation states .
Wissenschaftliche Forschungsanwendungen
6-Phenylpteridine-2,4,7-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used as a diuretic in the treatment of hypertension and edema.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
6-Phenylpteridine-2,4,7-triamine exerts its effects by blocking the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule. This action prevents sodium reuptake, leading to increased excretion of sodium and water while sparing potassium. The compound’s mechanism involves interaction with specific molecular targets and pathways related to sodium and potassium balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amiloride: Another potassium-sparing diuretic that works similarly by blocking ENaC.
Spironolactone: A diuretic that acts as an aldosterone antagonist.
Eplerenone: Similar to spironolactone but with fewer side effects.
Uniqueness
6-Phenylpteridine-2,4,7-triamine is unique due to its specific structure and the presence of amino groups at positions 2, 4, and 7, which contribute to its distinct pharmacological properties. Its ability to selectively block sodium channels while sparing potassium makes it particularly valuable in the treatment of conditions requiring diuretic therapy .
Eigenschaften
CAS-Nummer |
90293-82-6 |
|---|---|
Molekularformel |
C12H13N7O4S |
Molekulargewicht |
351.34 g/mol |
IUPAC-Name |
6-phenylpteridine-2,4,7-triamine;sulfuric acid |
InChI |
InChI=1S/C12H11N7.H2O4S/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;1-5(2,3)4/h1-5H,(H6,13,14,15,17,18,19);(H2,1,2,3,4) |
InChI-Schlüssel |
GUJLUSHGOLGSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


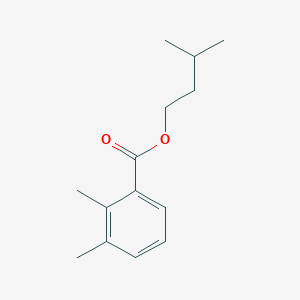
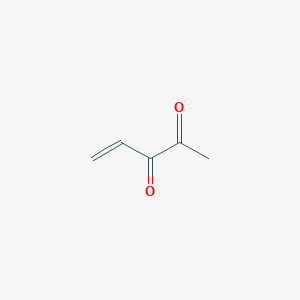
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)

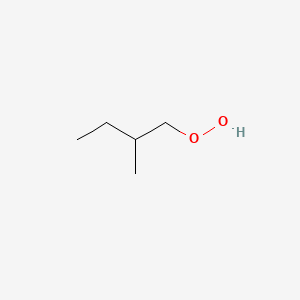

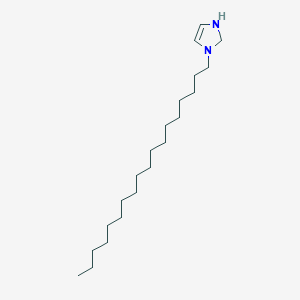

![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
